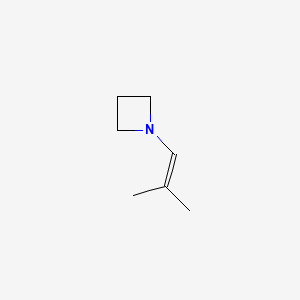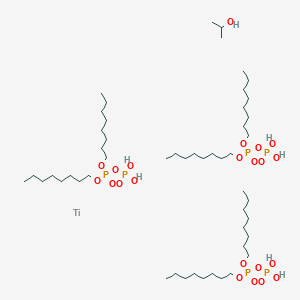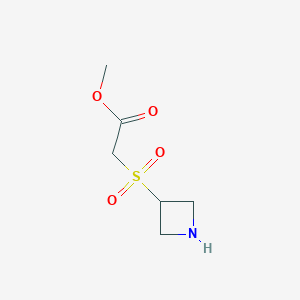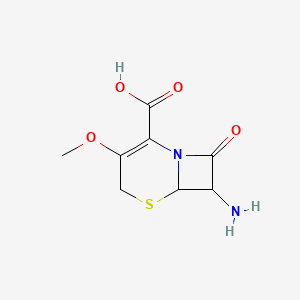![molecular formula C17H18N10 B12277583 3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple heterocyclic rings, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A related compound with similar structural features but different functional groups.
3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines: These compounds share the pyrazolopyrimidine core but have different substituents, leading to varied biological activities.
5-Cyano-1H-pyrazolo[3,4-b]pyridine: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of 3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine lies in its specific combination of heterocyclic rings and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C17H18N10 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-methyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N10/c1-24-16-13(11-21-24)17(19-12-18-16)26-9-7-25(8-10-26)14-3-4-15(23-22-14)27-6-2-5-20-27/h2-6,11-12H,7-10H2,1H3 |
InChI-Schlüssel |
NWJALUVBTTXXEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)

![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)

![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)

